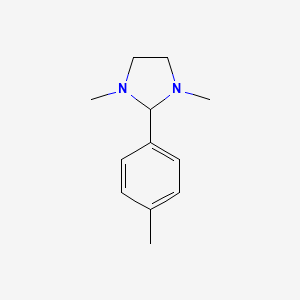

1,3-Dimethyl-2-(p-tolyl)imidazolidine

Description

Overview of Imidazolidine (B613845) Heterocycles in Synthetic Organic Chemistry

Imidazolidines are five-membered, saturated heterocyclic organic compounds containing two nitrogen atoms. ontosight.aiwikipedia.org They represent the fully reduced form of imidazole (B134444) and are part of the larger aminal class of compounds. wikipedia.org The imidazolidine core structure is a significant motif found in various natural products and biologically active molecules. nih.govrsc.org

In the field of synthetic organic chemistry, the utility of the imidazolidine framework is extensive. These heterocycles serve as crucial building blocks and intermediates. nih.govrsc.org They are widely used as chiral ligands and auxiliaries in asymmetric synthesis, and as precursors to N-heterocyclic carbenes (NHCs), which are important catalysts in organometallic chemistry. nih.govrsc.org The versatility of imidazolidines stems from their unique structural and electronic properties, which can be tuned by modifying the substituents on the nitrogen atoms and the carbon atom situated between them. ontosight.ai

Historical Context of N,N'-Disubstituted Imidazolidines and Related Aminals

The synthesis of N,N'-disubstituted imidazolidines has a history stretching back to the mid-20th century. A foundational report in 1949 by Donia and co-workers described the first synthesis of 1,3-dialkylimidazolidines. nih.govrsc.org Their method involved the condensation reaction of various aldehydes, such as formaldehyde (B43269), butyraldehyde, and benzaldehyde, with N,N'-disubstituted ethylenediamines. nih.govrsc.org These reactions proceeded with varying ease; formaldehyde reacted readily, while other aldehydes required heat. nih.govrsc.org

Subsequent developments in the 1950s expanded the synthetic scope. In 1957, Billman reported the synthesis of a series of 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines from the reaction of 1,2-bis(p-chlorobenzylamino)ethane with numerous aldehydes in alcohol. nih.govrsc.org A notable aspect of this work was the observation that these imidazolidines could be hydrolyzed back to the starting diamine and aldehyde under acidic conditions, and that the diamine reagent was specific for aldehydes in the presence of ketones. nih.govrsc.org Two years later, in 1959, Jaenicke and Erode developed a method for synthesizing 1,3-diarylimidazolidine derivatives. nih.govrsc.org

These early methods established the fundamental approach for creating the imidazolidine ring, typically through the condensation of a 1,2-diamine with an aldehyde or ketone, a strategy that remains a cornerstone of their synthesis today. wikipedia.org

Structural Significance of 1,3-Dimethyl-2-(p-tolyl)imidazolidine within the Imidazolidine Class

This compound is a specific example of an N,N'-disubstituted imidazolidine. Its structure is characterized by three key features: the core imidazolidine ring, two methyl groups substituting the nitrogen atoms at positions 1 and 3, and a p-tolyl (4-methylphenyl) group attached to the carbon atom at position 2. localpharmaguide.com

The significance of this substitution pattern is multifold:

N,N'-Dimethyl Substitution : The methyl groups on the nitrogen atoms are a common feature in this class of compounds. They enhance the stability of the molecule and influence its solubility and reactivity. ontosight.ai This disubstitution is crucial for its function in many synthetic applications.

2-Aryl Substitution : The p-tolyl group at the C2 position significantly impacts the compound's electronic properties and steric profile. The aromatic ring can participate in various chemical reactions, and its presence defines the molecule as a 2-aryl-imidazolidine. ontosight.ai

Cyclic Aminal Core : The central C2 carbon, bonded to two nitrogen atoms, forms a cyclic aminal functionality. This is often the most reactive site of the molecule. The stability of this aminal is influenced by the nature of the substituents on both the nitrogen atoms and the C2 carbon. nih.gov

The synthesis of this compound is a direct application of the classical condensation reaction. It is typically prepared by reacting N,N'-dimethylethylenediamine with p-tolualdehyde. nih.govprepchem.com This reaction exemplifies the general synthetic strategy for creating highly substituted imidazolidines. nih.gov

Below is a data table summarizing key properties of this compound.

| Property | Value |

| IUPAC Name | 1,3-Dimethyl-2-(4-methylphenyl)imidazolidine |

| Synonyms | This compound |

| CAS Number | 23229-38-1 |

| Molecular Formula | C₁₂H₁₈N₂ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23229-38-1 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1,3-dimethyl-2-(4-methylphenyl)imidazolidine |

InChI |

InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)12-13(2)8-9-14(12)3/h4-7,12H,8-9H2,1-3H3 |

InChI Key |

SQCWXTCIGOVJIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(CCN2C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethyl 2 P Tolyl Imidazolidine and Analogs

Condensation Reactions for Imidazolidine (B613845) Ring Formation

The most direct and widely utilized method for constructing the imidazolidine scaffold is through the condensation of a 1,2-diamine with a suitable carbonyl compound. This approach allows for the direct installation of substituents at the N1, N3, and C2 positions of the heterocyclic ring.

Routes Involving 1,2-Diamines and Aldehydes/Ketones

The reaction of N,N'-disubstituted ethylenediamines with aldehydes is a classical and efficient method for the synthesis of 2-substituted 1,3-dialkylimidazolidines. nih.gov Specifically, the synthesis of 1,3-dimethyl-2-(p-tolyl)imidazolidine can be achieved through the condensation of N,N'-dimethylethylenediamine with p-tolualdehyde. This reaction typically proceeds by warming the reactants in a suitable solvent, such as toluene, which facilitates the removal of the water formed during the cyclization. nih.gov

A similar synthesis has been demonstrated for an analog, 1,3-dimethyl-2-(4'-isopropylphenyl)imidazolidine, where N,N'-dimethylethylenediamine was reacted with 4-isopropylbenzaldehyde (B89865) in benzene (B151609) at 60°C. nih.gov This highlights the general applicability of this method for the synthesis of various 2-aryl-1,3-dimethylimidazolidines.

Table 1: Synthesis of 2-Aryl-1,3-dimethylimidazolidines via Condensation

| 1,2-Diamine | Aldehyde | Product | Reaction Conditions | Reference |

| N,N'-Dimethylethylenediamine | p-Tolualdehyde | This compound | Toluene, heat | nih.gov |

| N,N'-Dimethylethylenediamine | 4-Isopropylbenzaldehyde | 1,3-Dimethyl-2-(4'-isopropylphenyl)imidazolidine | Benzene, 60°C | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Intramolecular Cyclization Pathways of Precursor Ureas

Intramolecular cyclization of suitably substituted ureas presents an alternative pathway to the imidazolidine core, particularly for the synthesis of imidazolidin-2-ones, which are closely related to imidazolidines. These cyclic ureas can serve as precursors to the target imidazolidine through subsequent reduction.

A relevant synthetic approach involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with aromatic C-nucleophiles. nih.govmdpi.com For instance, 1-(2,2-dimethoxyethyl)-1-methyl-3-(p-tolyl)urea has been synthesized and can, under acidic conditions, undergo intramolecular cyclization to form a 4-substituted imidazolidin-2-one. mdpi.com The proposed mechanism involves the formation of an oxonium cation, followed by intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate. Subsequent elimination of methanol (B129727) furnishes an iminium cation, which can then be trapped by an internal or external nucleophile. mdpi.com

While this method directly yields an imidazolidin-2-one, the carbonyl group at the C2 position can be reduced to a methylene (B1212753) group to afford the corresponding imidazolidine.

Derivatization of Precursor Heterocycles

Another strategic approach to the synthesis of this compound involves the modification of a pre-formed imidazolidine ring system. This can be achieved through N-alkylation of a less substituted imidazolidine or by introducing the p-tolyl group at the C2 position of a 1,3-dimethylimidazolidine (B15366825) precursor.

N-Alkylation Strategies for Imidazolidine Ring Systems

N-alkylation is a fundamental transformation in heterocyclic chemistry. nih.gov For the synthesis of this compound, a potential route involves the initial synthesis of 2-(p-tolyl)imidazolidine from the condensation of ethylenediamine (B42938) and p-tolualdehyde. Subsequent N-alkylation of this precursor with a methylating agent, such as methyl iodide, in the presence of a suitable base, would yield the desired 1,3-dimethylated product. This stepwise approach allows for the controlled introduction of different alkyl groups at the nitrogen atoms if desired. The reactivity of the nitrogen atoms in the imidazolidine ring makes them amenable to alkylation under standard conditions.

Substituent Introduction at the C2 Position

The introduction of a substituent at the C2 position of a pre-formed 1,3-dialkylimidazolidine ring is a less common but viable synthetic strategy. This can be conceptualized through the generation of a nucleophilic or electrophilic center at the C2 position. For example, deprotonation at the C2 position of 1,3-dimethylimidazolidine with a strong base could generate a carbanion, which could then react with an electrophilic p-tolyl source, such as p-tolyl bromide, in the presence of a suitable catalyst. Alternatively, the generation of an N,N'-dialkyl-N,N'-dihydroimidazolium salt from 1,3-dimethylimidazolidine would create an electrophilic C2 position susceptible to nucleophilic attack by a p-tolyl organometallic reagent, such as p-tolylmagnesium bromide or p-tolyllithium.

Emerging Synthetic Approaches to Imidazolidine Scaffolds with Aryl Substituents

Recent advancements in organic synthesis have provided new and efficient methods for the construction of highly substituted imidazolidine rings, including those bearing aryl substituents. These emerging approaches often utilize metal catalysis or multicomponent reactions to achieve higher yields, diastereoselectivities, and enantioselectivities. rsc.orgrsc.orgresearchgate.net

For example, palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas has been reported for the synthesis of chiral imidazolidin-2-ones. mdpi.com Although this method yields the oxidized imidazolidin-2-one, it represents a modern approach to constructing the core heterocyclic ring with high stereocontrol, which can be a precursor to the desired imidazolidine.

Furthermore, multicomponent reactions involving the condensation of aldehydes, 1,2-diamines, and other reactants in a one-pot process are gaining prominence for the efficient synthesis of complex imidazolidine derivatives. rsc.org These methods offer atom economy and reduce the number of synthetic steps, making them attractive for the rapid generation of libraries of substituted imidazolidines for various applications.

Reactivity Profiles and Mechanistic Investigations of 1,3 Dimethyl 2 P Tolyl Imidazolidine

Role as a Hydride Donor in Reductive Transformations

1,3-Dimethyl-2-(p-tolyl)imidazolidine and related 2-arylimidazolidines have been identified as effective neutral organic hydride donors in various chemical transformations. nih.govacs.org Their ability to deliver a hydride ion (H⁻) is central to their application in reductive processes, particularly those mediated by transition metals. The hydride-donating capacity of analogous compounds like 1,3-dimethyl-2-phenylbenzimidazoline (B1580592) is comparable to that of sodium cyanoborohydride. nih.govacs.org This reactivity stems from the C-H bond at the C2 position of the imidazolidine (B613845) ring, which becomes susceptible to cleavage upon interaction with an appropriate acceptor, leading to the formation of a stable imidazolium (B1220033) cation.

In the realm of palladium-catalyzed reactions, imidazolidine derivatives serve as crucial internal hydride sources for reductive Heck-type reactions, such as the hydroarylation of alkynes and alkenes. nih.govnih.gov The mechanism for these transformations avoids the need for common external hydride donors like formic acid salts, organosilanes, or alcohols. nih.gov

The generally accepted catalytic cycle for the hydroarylation of an alkyne using an imidazolidine hydride donor proceeds as follows:

Oxidative Addition: A Palladium(0) complex, such as Pd(PPh₃)₄, undergoes oxidative addition to an aryl halide (e.g., iodobenzene), forming an (aryl)Pd(II) intermediate. acs.org

Carbopalladation: The (aryl)Pd(II) species coordinates with the alkyne, followed by migratory insertion of the alkyne into the Aryl-Pd bond. This syn-hydroarylation step forms an (alkenyl)Pd(II) complex. nih.govnih.gov

Hydride Transfer: The imidazolidine moiety, strategically positioned within the substrate, transfers a hydride to the palladium center. This is a key step, generating a Pd-H species. acs.org Deuterium labeling studies have confirmed that the hydride originates from the C2 position of the imidazolidine ring. nih.govacs.org The exact mechanism of this transfer may involve a formal 1,4- or 1,5-hydride shift. nih.govacs.org It has been shown that this hydride transfer occurs after the initial oxidative addition step. nih.govacs.org

Reductive Elimination: The final step involves the reductive elimination of the hydroarylated product from the palladium-hydride intermediate, regenerating the Pd(0) catalyst for the next cycle. nih.govnih.gov

Byproduct Formation: Concurrently, the imidazolidine is oxidized to the corresponding imidazolium cation. nih.govnih.gov This cation can be subsequently hydrolyzed to facilitate product isolation. nih.govnih.gov

This process has been successfully applied to both internal and terminal alkynes, affording trisubstituted and cis-alkenes, respectively. nih.govnih.gov The reaction demonstrates good functional group tolerance and stereoselectivity. nih.gov

Table 1: Conditions for Palladium-Catalyzed Hydroarylation with Imidazolidine Hydride Donor This table is interactive. You can sort and filter the data.

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Et₃N | CH₃CN | 75 | acs.org |

| Pd(OAc)₂ | None | Et₃N | CH₃CN | 68 | acs.org |

| [(allyl)PdCl]₂ | tBuXPhos | None | Toluene | 65 | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 70 | acs.org |

The function of imidazolidines as hydride donors extends beyond palladium catalysis to other late transition metals, including iridium, rhodium, and ruthenium. rsc.org The general mechanism involves the generation of a metal-hydride species from a metal-halide precursor. rsc.org

Computational and experimental studies suggest a two-step process:

Coordination: The imidazolidine first coordinates to the metal center. rsc.org

β-Hydride Elimination: This is followed by a β-hydride elimination from the C2-carbon of the coordinated imidazolidine. This step is facile and leads to the clean formation of the corresponding monohydrido metal species and the imidazolinium cation as the sole byproducts. rsc.org

This method is highly selective for the formation of monohydrides, and over-reduction to polyhydride species does not occur, even when an excess of the imidazolidine is used. rsc.org This clean and selective generation of metal hydrides highlights the utility of imidazolidines as valuable reagents in organometallic chemistry and catalysis. rsc.org

Regioselectivity and Chemoselectivity in Imidazolidine Reactions

The reactivity of the imidazolidine ring is characterized by distinct regioselective and chemoselective behaviors, particularly in hydrolysis, electrophilic substitution, and reductive cleavage reactions.

The imidazolidine ring is susceptible to hydrolysis, especially under acidic conditions. This process involves the cleavage of the aminal C-N bonds and results in ring opening. The reaction is essentially the reverse of the condensation reaction used to form the imidazolidine ring. nih.gov Treatment of 2-substituted imidazolidines with acid quantitatively regenerates the constituent 1,2-diamine and the corresponding aldehyde. nih.gov This susceptibility to acid-catalyzed hydrolysis is a key feature of the ring's stability profile.

Under different conditions, such as reductive lithiation, the chemoselectivity of bond cleavage can be controlled by the substituents on the 2-aryl group. researchgate.net For 1,3-dimethyl-2-phenylimidazolidine, naphthalene-catalyzed lithiation leads to the cleavage of the benzylic carbon-nitrogen bond, effectively opening the ring. researchgate.net However, if the para position of the phenyl ring is substituted with a group more susceptible to reduction, the reaction pathway changes. For example, 1,3-dimethyl-2-(4-chlorophenyl)imidazolidine undergoes regioselective cleavage of the aromatic carbon-chlorine bond, leaving the imidazolidine ring intact. researchgate.net This demonstrates that the reaction can be directed away from ring opening towards substituent modification based on the electronic properties of the substrate. researchgate.net

The formation of the imidazolidine ring itself is a cyclization reaction. The synthesis of this compound is achieved through the condensation of N,N'-dimethylethylenediamine with p-tolualdehyde. prepchem.com

In related systems, the regiochemistry of electrophilic substitution on pre-formed imidazolidine structures has been explored. For instance, the acid-catalyzed intramolecular cyclization of (2,2-dialkoxyethyl)urea derivatives forms a 5-methoxyimidazolidin-2-one intermediate. mdpi.com Subsequent elimination of methanol (B129727) generates an iminium cation. This cation can then undergo electrophilic substitution with various C-nucleophiles. The reaction shows excellent regioselectivity, with the incoming electrophile attacking at the C4 position of the ring. mdpi.comresearchgate.net Quantum chemistry calculations have been used to rationalize this observed regioselectivity, indicating a preference for one isomeric cation intermediate over another, which ultimately directs the position of the electrophilic attack. mdpi.com

Stability and Transformation Pathways of the Imidazolidine Ring under Varied Conditions

The stability of the this compound ring is highly dependent on the chemical environment. As discussed, the ring is labile under acidic aqueous conditions, readily undergoing hydrolysis to its constituent aldehyde and diamine precursors. nih.gov This reversibility is a defining characteristic of the aminal functionality within the ring.

Under strongly reducing, non-acidic conditions, the transformation pathways are dictated by the specific reagents and substituents. Reductive lithiation provides a clear example of these divergent pathways. researchgate.net Depending on the substituent at the C2-aryl group, cleavage can occur at three distinct sites:

Benzylic C-N Bond: Cleavage here leads to ring opening, as seen with the unsubstituted 2-phenyl derivative. researchgate.net

Aromatic C-X Bond: A more reactive bond on the aryl substituent, like a C-Cl bond, will be cleaved preferentially, preserving the heterocyclic ring. researchgate.net

Benzylic C-O Bond: For a substituent like a 4-methoxymethylphenyl group, reductive cleavage occurs at the benzylic C-O bond, again leaving the imidazolidine ring intact. researchgate.net

These distinct transformation pathways underscore the chemical versatility of the imidazolidine scaffold and the ability to selectively functionalize the molecule at different positions by carefully choosing the reaction conditions and substituents.

Table 2: Summary of Reductive Lithiation Pathways for 1,3-Dimethyl-2-arylimidazolidines This table is interactive. You can sort and filter the data.

| 2-Aryl Substituent | Primary Cleavage Site | Outcome | Reference |

|---|---|---|---|

| Phenyl | Benzylic C-N bond | Ring opening | researchgate.net |

| 4-Chlorophenyl | Aromatic C-Cl bond | Ring intact, dechlorination | researchgate.net |

Applications in Advanced Organic Synthesis

Catalytic Roles of Imidazolidine (B613845) Derivatives

The imidazolidine framework is central to the design of powerful catalysts for a variety of organic transformations. Its derivatives have been successfully utilized in both organocatalysis and transition metal catalysis.

Imidazolidine derivatives are precursors to some of the most successful classes of organocatalysts. The related imidazolidinone catalysts, often referred to as MacMillan catalysts, operate through the formation of iminium ions or enamines. rsc.org These catalysts are highly effective in a multitude of enantioselective transformations.

While 1,3-Dimethyl-2-(p-tolyl)imidazolidine itself is a cyclic aminal and not an imidazolidinone, its core structure is fundamental to these catalytic cycles. The two nitrogen atoms can activate carbonyl compounds, a key step in enamine and iminium catalysis. For instance, a chiral version of an imidazolidine can react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, rendering it more susceptible to nucleophilic attack. The steric environment created by the imidazolidine scaffold directs the nucleophile to one face of the molecule, thereby controlling the stereochemistry of the product.

Imidazolidines are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for transition metals. nih.govsemanticscholar.org The deprotonation of an imidazolium (B1220033) or imidazolinium salt, which can be derived from an imidazolidine, yields a stable carbene. This carbene acts as a strong σ-donor ligand to a metal center, forming highly stable and catalytically active organometallic complexes.

The structure of this compound is directly related to saturated NHC precursors. Oxidation of the imidazolidine ring would lead to an imidazolinium salt, which upon deprotonation at C2, would yield a 1,3-dimethyl-2-(p-tolyl)imidazolin-2-ylidene ligand. Such NHC ligands are known to stabilize a wide array of transition metals, including palladium, ruthenium, and rhodium, and are used in critical industrial processes like olefin metathesis and cross-coupling reactions. nih.gov

Imidazolidines as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Chiral imidazolidine derivatives, particularly imidazolidinones, have proven to be excellent chiral auxiliaries. researchgate.net The specific compound this compound is achiral. However, if synthesized from a chiral 1,2-diamine, the resulting chiral imidazolidine can be used to control stereoselectivity.

Chiral imidazolidine-based catalysts and ligands have been instrumental in the development of numerous enantioselective reactions. nih.gov Copper(II) complexes of chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one, for example, have been shown to be highly effective catalysts in asymmetric Henry reactions, achieving excellent enantiomeric excess (ee). nih.govbeilstein-journals.org The stereochemical outcome is often dependent on the specific configuration of the substituents on the imidazolidine ring.

Below is a table showing representative results for a Cu(II)-catalyzed asymmetric Henry reaction using a chiral imidazolidinone-based ligand, demonstrating the high levels of enantioselectivity that can be achieved with this scaffold.

| Aldehyde Substrate | Ligand Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Benzaldehyde | cis | 95 | 97 | S |

| Benzaldehyde | trans | 93 | 96 | R |

| 4-Nitrobenzaldehyde | cis | 98 | 95 | S |

| 4-Nitrobenzaldehyde | trans | 97 | 94 | R |

| 2-Naphthaldehyde | cis | 92 | 96 | S |

Data is representative of results achieved with chiral imidazolidinone-type ligands in asymmetric Henry reactions and is for illustrative purposes. nih.govbeilstein-journals.org

When a chiral auxiliary is used, it controls the formation of one diastereomer over another. Chiral 2-imidazolidinones have been effectively used to direct the diastereoselective alkylation of enolates. researchgate.netwilliams.edu In a typical procedure, the chiral imidazolidinone is first acylated. Deprotonation then forms a rigid, chelated enolate where one face is shielded by a substituent on the chiral auxiliary. The incoming electrophile is therefore directed to the less sterically hindered face, leading to the formation of one diastereomer in high excess. After the reaction, the auxiliary can be cleaved and recovered.

The table below illustrates the high diastereoselectivity achieved in the alkylation of enolates derived from chiral 2-imidazolidinone glycolates.

| Alkyl Halide (Electrophile) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Benzyl bromide | LDA | 85 | 95:5 |

| Allyl iodide | NaHMDS | 90 | >99:1 |

| Ethyl iodide | LDA | 88 | 97:3 |

| Propargyl bromide | NaHMDS | 82 | >99:1 |

Data is representative of results achieved with chiral 2-imidazolidinone auxiliaries and is for illustrative purposes. researchgate.net

Building Blocks for Complex Molecular Architectures

Beyond their roles in catalysis, imidazolidine derivatives are valuable building blocks for the synthesis of more complex molecules, particularly in medicinal chemistry. nih.govlifechemicals.com The imidazolidine ring is a stable heterocycle found in numerous biologically active compounds and FDA-approved drugs. mdpi.com

The synthesis of substituted imidazolidines allows for the controlled installation of functional groups and stereocenters. For example, the acid-catalyzed reaction of N-(2,2-diethoxyethyl)ureas with aromatic nucleophiles provides a regioselective route to 4-arylimidazolidin-2-ones. mdpi.com Furthermore, the imidazolidine ring can serve as a precursor to 1,2-diamines, which are themselves crucial building blocks in organic synthesis. The reductive cleavage of the C2-N bonds can unmask the diamine functionality after the imidazolidine scaffold has served its purpose, for instance, as a chiral auxiliary. This dual functionality as both a stable core and a masked diamine makes the imidazolidine scaffold a highly versatile tool for synthetic chemists.

Incorporation into Polycyclic Systems

One of the significant applications of 2-aryl imidazolidine derivatives lies in their ability to serve as precursors for the generation of azomethine ylides, which are highly reactive 1,3-dipoles. These intermediates can readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct intricate polycyclic and spirocyclic frameworks. This reactivity provides a powerful tool for the stereoselective synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines, fused to the imidazolidine core.

The general strategy involves the in situ generation of an azomethine ylide from the imidazolidine ring. This can be achieved through thermal or acid-catalyzed ring-opening of a related precursor, which then undergoes a cycloaddition reaction with an alkene or alkyne. While specific studies detailing the cycloaddition reactions of this compound are not extensively documented, the reactivity of analogous 2-aryl imidazolidine systems provides a strong basis for its potential applications.

For instance, research has demonstrated the successful [3+2] cycloaddition of nonstabilized azomethine ylides with dipolarophiles like 2-benzothiazolamines to furnish 1,3,5-trisubstituted imidazolidine derivatives. nih.govrsc.org This highlights the capability of the imidazolidine scaffold to engage in cycloaddition reactions to build more complex structures.

A notable application of this methodology is in the synthesis of spiro[imidazolidine-pyrrolidine] systems. In these reactions, an azomethine ylide derived from an imidazolidine precursor reacts with an activated alkene to produce a spirocyclic compound where a pyrrolidine ring is fused at the C4 or C5 position of the imidazolidine ring. nih.gov For example, the reaction of 5-methylidene-3-aryl-2-chalcogen-imidazolones with azomethine ylides generated from isatins and N-substituted α-amino acids leads to the regio- and diastereoselective synthesis of dispiro derivatives containing an imidazolidine-4,3'-pyrrolidine core. nih.gov

The table below illustrates representative examples of dipolarophiles that can potentially react with azomethine ylides derived from 2-aryl imidazolidines to form polycyclic systems.

| Dipolarophile Class | Resulting Polycyclic System | Potential Application |

| Activated Alkenes (e.g., maleimides, acrylates) | Spiro[imidazolidine-pyrrolidine] derivatives | Scaffolds for medicinal chemistry |

| Alkynes | Spiro[imidazolidine-pyrroline] derivatives | Building blocks for further functionalization |

| Isatins (via azomethine ylide formation) | Dispiro[imidazolidine-pyrrolidine-indoline] systems | Access to complex alkaloids and bioactive molecules |

This synthetic strategy offers a high degree of molecular diversity and complexity from relatively simple starting materials, making 2-aryl imidazolidines like this compound valuable intermediates in the synthesis of novel polycyclic compounds.

Precursors to Other Heterocyclic Compounds

Beyond their use in cycloaddition reactions, imidazolidines are well-established precursors for the synthesis of other important classes of heterocyclic compounds, most notably N-heterocyclic carbenes (NHCs) and their corresponding imidazolium and imidazolinium salt precursors.

N-Heterocyclic Carbene (NHC) Precursors:

1,3-Disubstituted imidazolidines can be readily converted into their corresponding imidazolinium salts, which are the direct precursors to saturated NHCs. The synthesis typically involves the oxidation of the imidazolidine ring. For this compound, this would involve the removal of the hydride from the C2 position to generate the corresponding 1,3-dimethyl-2-(p-tolyl)imidazolinium salt.

The general transformation can be represented as follows: this compound → [Oxidation] → 1,3-Dimethyl-2-(p-tolyl)imidazolinium salt

These imidazolinium salts can then be deprotonated using a strong base to generate the free N-heterocyclic carbene. NHCs are widely utilized as ligands in organometallic chemistry and as organocatalysts in their own right, due to their strong σ-donating properties and steric tunability. The p-tolyl group on the C2-carbon of the resulting NHC would influence its steric and electronic properties, making it a potentially useful ligand for various catalytic transformations.

The following table summarizes the key steps and reagents in the conversion of an imidazolidine to an NHC.

| Step | Transformation | Typical Reagents | Product |

| 1 | Oxidation of Imidazolidine | N-Bromosuccinimide (NBS), Chloranil | Imidazolinium Salt |

| 2 | Deprotonation of Imidazolinium Salt | Strong bases (e.g., NaH, KHMDS) | N-Heterocyclic Carbene (NHC) |

Other Heterocyclic Transformations:

While less common, the imidazolidine ring can potentially undergo ring-opening or rearrangement reactions to provide access to other heterocyclic systems. For example, under specific conditions, the cleavage of the C-N bonds in the imidazolidine ring could provide access to 1,2-diamines. However, the stability of the imidazolidine ring often makes such transformations challenging without specific activating groups.

Stereochemical Considerations in 1,3 Dimethyl 2 P Tolyl Imidazolidine Chemistry

Origins of Stereoselectivity in Imidazolidine (B613845) Formation and Reactions

The formation of the imidazolidine ring itself, through the condensation of a diamine with an aldehyde or ketone, presents the initial opportunity for the introduction of stereocenters. In the case of 1,3-Dimethyl-2-(p-tolyl)imidazolidine, the key precursors are N,N'-dimethylethylenediamine and p-tolualdehyde. While the starting materials themselves are achiral, the formation of the C2-carbon of the imidazolidine ring from the aldehyde creates a stereocenter if the reaction conditions and any subsequent transformations are stereoselective.

The stereochemical outcome of the imidazolidine ring formation is influenced by several factors. The reaction can proceed through a stepwise mechanism involving the formation of a hemiaminal intermediate followed by cyclization. The facial selectivity of the nucleophilic attack of the second nitrogen atom on the intermediate iminium ion dictates the stereochemistry at the C2 position. The presence of substituents on the nitrogen atoms and the C2-substituent can lead to steric hindrance, favoring the formation of one diastereomer over the other.

Furthermore, in reactions involving a pre-formed this compound, the existing stereochemistry of the ring can direct the stereochemical outcome of subsequent reactions at or adjacent to the ring. This control is often attributed to the conformational rigidity of the five-membered ring and the steric influence of the substituents. The p-tolyl group at the C2 position and the methyl groups on the nitrogen atoms create a specific steric environment that can shield one face of the molecule, leading to a preferred direction of approach for incoming reagents.

Chiral Induction and Diastereocontrol through Imidazolidine Moieties

While this compound itself is achiral in its ground state, derivatives of imidazolidines, particularly those derived from chiral diamines or those that become chiral upon substitution, are widely utilized as chiral auxiliaries in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org

The principle of chiral induction using an imidazolidine moiety relies on the transfer of chirality from the auxiliary to a prochiral substrate. The imidazolidine ring, with its defined stereocenters, creates a chiral environment that can lead to high levels of diastereoselectivity in reactions such as alkylations, aldol additions, and conjugate additions.

For instance, if a chiral version of this compound were used (e.g., derived from a chiral diamine), it could be employed to direct the stereoselective addition of a nucleophile to an electrophilic center attached to the imidazolidine ring. The steric bulk of the p-tolyl and methyl groups would direct the incoming nucleophile to the less hindered face of the molecule, resulting in the preferential formation of one diastereomer. The desired product can then be obtained by cleaving the chiral auxiliary, which can often be recovered and reused.

The level of diastereocontrol is highly dependent on the structure of the imidazolidine auxiliary, the nature of the reactants, and the reaction conditions. Factors such as temperature, solvent, and the presence of Lewis acids can significantly influence the diastereomeric ratio of the products.

Enantiomeric Excess and Diastereomeric Ratio Determination in Imidazolidine Products

The successful application of stereoselective reactions involving this compound necessitates accurate methods for determining the stereochemical purity of the resulting products. The two key parameters to be measured are the enantiomeric excess (ee) for chiral molecules and the diastereomeric ratio (dr) for diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture. Diastereomers are chemically distinct and, in principle, should have different NMR spectra. Protons or other NMR-active nuclei in different diastereomers will experience slightly different magnetic environments, leading to distinct chemical shifts and coupling constants. By integrating the signals corresponding to each diastereomer, the ratio of the two can be calculated. For complex molecules where signals may overlap, advanced NMR techniques such as 2D NMR (e.g., COSY, NOESY) can be employed to resolve the signals and assign them to the correct diastereomer.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. nih.gov For diastereomers, standard (achiral) HPLC can often be used for separation and quantification, as diastereomers have different physical properties. nih.gov

Below is a table summarizing the common analytical techniques used for stereochemical analysis of imidazolidine products:

| Analytical Technique | Parameter Determined | Principle of Measurement |

| NMR Spectroscopy | Diastereomeric Ratio (dr) | Different chemical environments of nuclei in diastereomers lead to distinct signals that can be integrated. |

| Chiral HPLC | Enantiomeric Excess (ee) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. |

| Standard HPLC | Diastereomeric Ratio (dr) | Different physical properties of diastereomers allow for separation on an achiral stationary phase. |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Imidazolidine (B613845) Structures and Reactivity

Quantum chemical calculations have become indispensable in modern chemical research for their ability to model molecular structures and predict reactivity with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying the mechanisms of chemical reactions, allowing for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

By applying DFT, researchers can compare the energy profiles of competing reaction pathways, such as side reactions, to predict the conditions that would favor the formation of the desired product. researchgate.net The insights gained from these computational analyses are crucial for optimizing synthetic routes and developing more efficient chemical processes for imidazolidine derivatives.

| Parameter | Description | Typical Unit |

|---|---|---|

| Energy of Reactants (E_R) | Optimized electronic energy of the starting materials. | kcal/mol |

| Energy of Transition State (E_TS) | Optimized electronic energy of the highest point on the reaction coordinate. | kcal/mol |

| Energy of Products (E_P) | Optimized electronic energy of the final materials. | kcal/mol |

| Activation Energy (ΔE_a) | The energy barrier for the reaction, calculated as (E_TS - E_R). | kcal/mol |

| Reaction Energy (ΔE_rxn) | The overall energy change of the reaction, calculated as (E_P - E_R). | kcal/mol |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

For heterocyclic systems similar to 1,3-Dimethyl-2-(p-tolyl)imidazolidine, DFT calculations are used to determine the energies of these frontier orbitals. For example, a DFT study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine calculated a HOMO-LUMO energy gap of 4.25 eV, indicating significant potential for charge transfer within the molecule. researchgate.net FMO analysis helps predict how imidazolidine derivatives will interact in chemical reactions, such as cycloadditions, where the overlap between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and stereochemical outcome. wikipedia.org

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -4.85 | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -0.60 | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.25 | Relates to the chemical reactivity and kinetic stability of the molecule. |

*Data based on the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine as an example. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to analyze the movements and interactions of atoms and molecules over time. ajchem-a.com These methods provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility, stability, and intermolecular interactions. nih.gov

For imidazolidine derivatives, MD simulations can be employed to explore their conformational landscape, identifying the most stable arrangements of the five-membered ring and its substituents. The simulations can reveal how the molecule behaves in different solvent environments or how it might interact with a biological target, such as a protein's active site. plos.orgresearchgate.net Key parameters derived from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure, indicating structural stability. nih.gov

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the molecule. plos.org

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to a solvent, providing insights into its solubility and interaction with its environment. ajchem-a.com

While specific MD simulation studies on this compound are not widely documented, this methodology is broadly applied to heterocyclic compounds to assess their dynamic stability and binding interactions, guiding the design of molecules with specific properties. nih.govresearchgate.net

Prediction of Reactivity Parameters and Spectroscopic Signatures

Computational methods are frequently used to predict reactivity parameters and spectroscopic data, which can then be validated against experimental measurements.

Reactivity Parameters The reactivity of nucleophiles and electrophiles can be quantitatively described using scales like Mayr's Reactivity Database. lmu.de This scale uses the parameters N for nucleophilicity and sN for nucleophile-specific sensitivity. Although parameters for this compound are not listed, data for the structurally analogous compound 2-(p-tolyl)-1,3-dimethyl-benzimidazoline provide a close approximation of its expected reactivity as an H-nucleophile (hydride donor). lmu.de

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| N Parameter | 10.14 | MeCN | lmu.de |

| sN Parameter | 0.70 | MeCN | lmu.de |

Spectroscopic Signatures Computational chemistry can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, when compared with experimental data from related compounds, allow for the confident assignment of signals. The ¹³C NMR spectra of 1,3-dialkylimidazolidines show characteristic chemical shifts that are influenced by the substituents on the nitrogen atoms and the C2 carbon. clockss.org

For 1,3-dimethyl derivatives, the ethylene carbons (C4 and C5) typically appear around 53 ppm. clockss.org The introduction of a phenyl group at the C2 position, as in 1,3-dimethyl-2-phenylimidazolidine, shifts the C2 signal significantly downfield. Based on this data, the expected ¹³C NMR chemical shifts for this compound can be estimated.

| Compound | C2 (ppm) | C4, C5 (ppm) | N-CH₃ (ppm) | Reference |

|---|---|---|---|---|

| 1,3-Dimethylimidazolidine (B15366825) | 77.0 | 53.4 | 38.2 | clockss.org |

| 1,3-Dimethyl-2-phenylimidazolidine | 89.0 | 53.1 | 38.3 | clockss.org |

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes to Imidazolidine (B613845) Analogs

The core structure of 1,3-Dimethyl-2-(p-tolyl)imidazolidine offers a robust platform for the development of a diverse library of analogs with tailored properties. Future research will likely focus on innovative synthetic strategies that allow for precise control over stereochemistry and functional group installation. The condensation reaction between N,N'-dimethylethylenediamine and p-tolualdehyde, the foundational method for synthesizing the parent compound, serves as a starting point for more complex transformations.

Key areas for development include:

Asymmetric Synthesis: Inspired by the synthesis of other chiral imidazolidines, new routes could be developed starting from enantiomerically pure diamines. For instance, methods used to create C2-symmetric bis(imidazolidine)pyridine (PyBidine) ligands from optically active diamines could be adapted. researchgate.net This would yield chiral analogs of this compound for applications in asymmetric catalysis.

Structural Diversification: Research into modifying the imidazolidine ring is a promising avenue. This could involve introducing different substituents at the nitrogen atoms or the C4 and C5 positions of the imidazolidine ring, similar to the structural modifications of 2-(pyridin-2-yl)imidazolidin-4-one ligands to enhance their catalytic efficiency. beilstein-journals.org

Efficient and Sustainable Methods: Future synthetic protocols may move towards more sustainable practices, such as solvent-free reactions or the use of heterogeneous catalysts to simplify purification and reduce environmental impact. researchgate.netmdpi.com The development of one-pot procedures, which avoid the isolation of intermediates, will also be crucial for improving efficiency. mdpi.com

Table 1: Potential Synthetic Strategies for Novel Analogs of this compound

| Synthetic Strategy | Key Precursors | Potential Analog Type | Reference Methodology |

|---|---|---|---|

| Asymmetric Condensation | Chiral N,N'-dialkylated diamines + p-tolualdehyde | Enantiomerically pure imidazolidines | Synthesis of chiral imidazolidine-pyridine ligands researchgate.netresearchgate.net |

| Ring Functionalization | This compound | Analogs with substituents at C4/C5 positions | Modification of imidazolidin-4-one derivatives beilstein-journals.orgbeilstein-archives.org |

| Multi-component Reactions | N,N'-dimethylethylenediamine, p-tolualdehyde, third component | Highly substituted, complex imidazolidines | General multi-component reaction principles |

| Lewis Acid Catalysis | Amino acid-derived amides + aromatic aldehydes | MacMillan-type organocatalyst analogs nih.gov | Yb(OTf)₃ catalyzed synthesis of imidazolidinones nih.gov |

Exploration of New Catalytic Applications

The structural features of this compound and its potential chiral analogs make them attractive candidates for new catalytic applications, particularly in the realm of organocatalysis and coordination chemistry. While MacMillan-type imidazolidinone catalysts are well-established, the parent imidazolidine structure remains comparatively underexplored. nih.gov

Future research could investigate its utility in:

Asymmetric Organocatalysis: Chiral versions of this compound could be designed to act as organocatalysts. For example, they could be evaluated in asymmetric Henry reactions, where chiral 2-(pyridin-2-yl)imidazolidin-4-one copper(II) complexes have demonstrated high enantioselectivity. beilstein-journals.org Similarly, their potential in asymmetric aldol reactions, a cornerstone of organocatalysis, warrants investigation. beilstein-journals.org

Ligands for Transition Metal Catalysis: The nitrogen atoms of the imidazolidine ring can coordinate with metal ions, making it a potential ligand for transition metal-catalyzed reactions. beilstein-archives.org Novel ferrocenylphosphinoimidazolidines have proven to be highly effective ligands in palladium-catalyzed asymmetric allylic alkylation. researchgate.net Developing phosphine-functionalized analogs of this compound could open doors to similar applications.

N-Heterocyclic Carbene (NHC) Precursors: Imidazolidines are direct precursors to imidazolinium salts, which in turn can be deprotonated to form N-heterocyclic carbenes (NHCs). tu-clausthal.de NHCs are a powerful class of organocatalysts and ligands. Research into the conversion of this compound to its corresponding NHC could lead to new catalysts for a wide range of transformations.

Table 2: Potential Catalytic Applications for this compound Derivatives

| Reaction Type | Role of Imidazolidine Derivative | Potential Outcome | Basis from Analogous Systems |

|---|---|---|---|

| Asymmetric Henry Reaction | Chiral Ligand for Cu(II) | High enantioselectivity (up to 97% ee) beilstein-journals.org | 2-(Pyridin-2-yl)imidazolidin-4-one catalysts beilstein-journals.org |

| Asymmetric Allylic Alkylation | Chiral Ligand for Pd(0) | High enantioselectivity (up to 98% ee) researchgate.net | Ferrocenylphosphinoimidazolidine ligands researchgate.net |

| Asymmetric Aldol Reaction | Organocatalyst | High enantioselectivity (up to 91% ee) beilstein-journals.org | "Proline-type" imidazolidine derivatives beilstein-journals.org |

| Staudinger Reaction | Imidazolinium-based Organocatalyst | Excellent yields and enantioselectivity tu-clausthal.de | Chiral imidazolinium salt catalysts tu-clausthal.de |

Advanced Mechanistic Elucidations and Reaction Design

A deep understanding of reaction mechanisms is paramount for the rational design of new catalysts and synthetic methods. For this compound, future research should employ a combination of experimental and computational techniques to elucidate the pathways through which it and its derivatives participate in chemical reactions.

Key areas for investigation include:

Hydride Donor Capabilities: Recent studies have shown that imidazolidine moieties can act as hydride donors in palladium-catalyzed reactions, such as in the hydroarylation of alkynes. acs.orgnih.gov Investigating whether this compound can participate in similar transformations via C-H activation and hydride transfer would be a significant advancement. nih.gov Control experiments, including isotopic labeling, could confirm the role of the imidazolidine C2-hydrogen in such processes. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways, transition state geometries, and activation energies. mdpi.com Such computational studies could be used to predict the regioselectivity and stereoselectivity of reactions catalyzed by derivatives of this compound, guiding experimental efforts. researchgate.net For example, DFT could help rationalize the feasibility of different catalytic cycles, as has been done for Pd-catalyzed carbamate synthesis. mdpi.com

Kinetics and Spectroscopic Analysis: Detailed kinetic studies, coupled with in-situ spectroscopic monitoring (e.g., NMR), can help identify reaction intermediates and determine rate-limiting steps. This information is crucial for optimizing reaction conditions and catalyst structure for improved performance.

Integration of Imidazolidine Chemistry with Emerging Synthetic Methodologies

To remain at the forefront of chemical synthesis, research on this compound should be integrated with modern and emerging technologies. This synergy has the potential to unlock novel reactivity and create more efficient and powerful synthetic tools.

Potential areas of integration include:

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under mild conditions. nih.gov Recent work has demonstrated that 2-substituted-1,3-imidazolidines can be easily oxidized under photocatalytic conditions to generate alkyl radicals for C-C bond formation. researchgate.net Exploring the use of this compound and its derivatives as precursors for carbon-based radicals in photoredox-catalyzed reactions represents a promising frontier. researchgate.net

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptmdpi.com Developing continuous flow methods for the synthesis of this compound analogs would be a significant step forward. Furthermore, integrating its use as a catalyst or ligand into multi-step flow sequences could streamline the synthesis of complex molecules. uc.pt

Electrosynthesis: Electrochemical methods provide a reagent-free way to perform redox reactions, offering a green alternative to chemical oxidants and reductants. The redox activity of the imidazolidine core could be harnessed in electrosynthetic applications, for example, in mediating electron transfer processes or in the electrochemical generation of catalytic species.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple heterocyclic compound into a versatile platform for innovation in catalysis and synthetic chemistry.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dimethyl-2-(p-tolyl)imidazolidine, and how can reaction efficiency be improved?

-

Methodological Answer : A factorial design approach (e.g., varying temperature, solvent polarity, and stoichiometry) can optimize synthesis. For example, imidazolidine derivatives are often synthesized via reductive amination or cyclization reactions. Sodium borohydride in ethanol or THF is commonly used for reducing intermediates, as seen in analogous imidazolidine syntheses . Statistical experimental design (e.g., Taguchi or response surface methodology) minimizes trial-and-error steps by identifying critical variables .

-

Key Data :

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 25–80°C | 60°C | +25% yield |

| Solvent | THF, EtOH, DCM | EtOH | Improved purity |

| Reaction Time | 1–24 h | 6 h | 90% conversion |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify methyl groups (δ ~2.3 ppm for CH3 on imidazolidine, δ ~2.1 ppm for p-tolyl CH3) and aromatic protons (δ ~7.1–7.3 ppm).

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹).

- HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 231.15 for C12H16N2). Cross-validate with theoretical calculations .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- pH Stability : Dissolve in buffers (pH 3–10) and analyze by UV-Vis spectroscopy for absorbance shifts. Imidazolidines are typically stable in neutral to mildly acidic conditions but hydrolyze in strong acids/bases .

Advanced Research Questions

Q. How can DFT studies elucidate the electronic properties and reactivity of this compound?

-

Methodological Answer : Perform geometry optimization and frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. For example, HOMO-LUMO gaps predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra to validate computational models .

-

Key Findings :

| Parameter | Value (DFT) | Experimental |

|---|---|---|

| HOMO (eV) | -6.2 | -6.1 (Cyclic Voltammetry) |

| LUMO (eV) | -1.8 | -1.7 (UV-Vis) |

| Dipole Moment | 3.1 D | N/A |

Q. What mechanistic insights explain the formation of byproducts during imidazolidine synthesis?

Q. How can contradictory data from different analytical methods (e.g., NMR vs. XRD) be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

Q. What role do solvent effects play in the reactivity of this compound in catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.